

Preliminary Efficacy of PHPS1: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *PHPS1 Sodium*

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An In-depth Analysis of Preclinical Data on the SHP2 Inhibitor, PHPS1

This technical guide provides a comprehensive summary of the preliminary efficacy studies on Phenylhydrazonopyrazolone sulfonate 1 (PHPS1), a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Shp2 signaling pathway.

Core Efficacy Data

The preclinical efficacy of PHPS1 has been evaluated in various models, demonstrating its potential in oncology and cardiovascular diseases. The quantitative data from these studies are summarized below for comparative analysis.

In Vitro Efficacy and Selectivity

PHPS1 has been characterized as a specific inhibitor of Shp2, with selectivity over other closely related phosphatases.

| Target | Inhibition Constant (Ki) | Notes |
|--------|--------------------------|--|
| Shp2 | 0.73 μ M | Potent inhibition of the primary target. [1] [2] |
| Shp1 | 10.7 μ M | Approximately 15-fold selectivity over Shp1. [1] [2] |
| PTP1B | 5.8 μ M | Approximately 8-fold selectivity over PTP1B. [1] [2] |

Cellular Activity

PHPS1 has demonstrated significant effects on various cellular processes, including proliferation and signaling, in a dose-dependent manner.

| Cell Line/Model | Treatment Concentration | Observed Effect | Reference |
|--------------------------------------|-------------------------|---|-----------|
| MDCK epithelial cells | 5 μ M | Complete inhibition of HGF/SF-induced scattering and branching morphogenesis. [1] [3] | |
| Vascular Smooth Muscle Cells (VSMCs) | 10 μ M | Inhibition of oxLDL-induced ERK phosphorylation and proliferation. [4] | |
| Human Tumor Cell Lines (e.g., HT-29) | 30 μ M (for 6 days) | Up to 74% reduction in cell number. [2] | |
| Ca9-22 Oral Squamous Carcinoma Cells | Not specified | Decreased expression of SHP-2, HIF-1 α , PD-L1, ERK2, STAT3, and VEGF. [5] | |

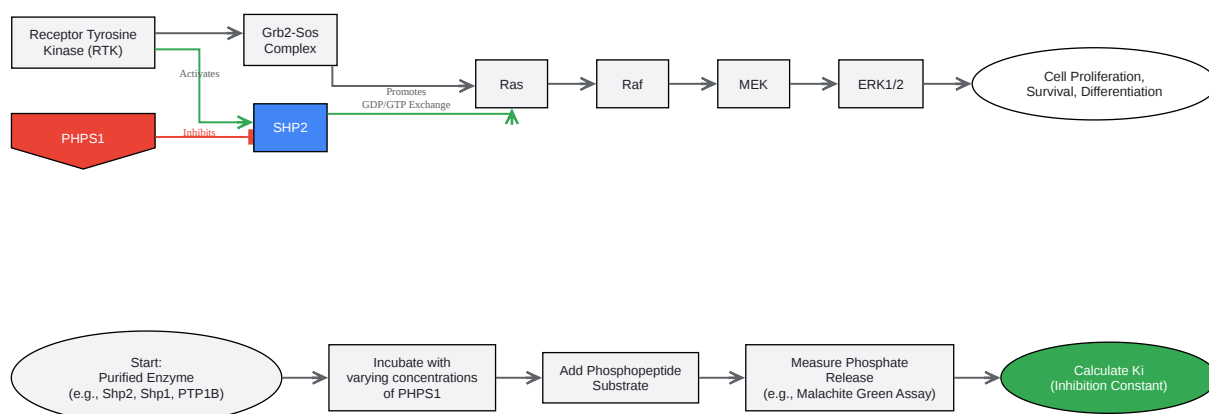
In Vivo Efficacy

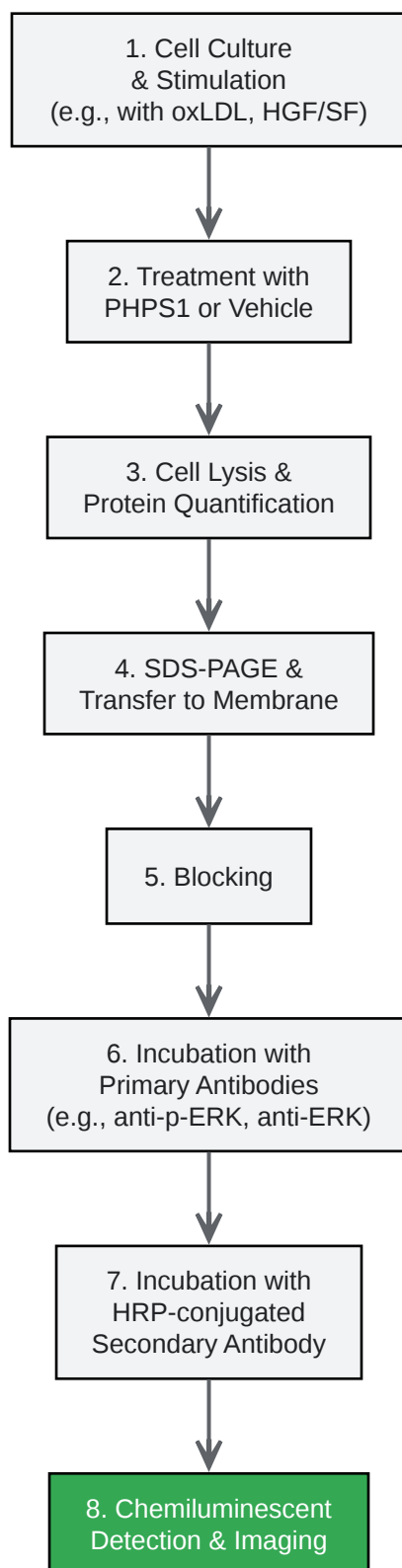
Preclinical in vivo studies have provided evidence for the therapeutic potential of PHPS1 in disease models.

| Animal Model | Dosage | Route | Key Findings | Reference |
|--|---------------|---------------------------|---|-----------|
| Ldlr ^{-/-} mice (Atherosclerosis model) | 3 mg/kg/day | Intraperitoneal injection | Significant decrease in atherosclerotic plaque size.[2] | |
| Tumor-bearing nude mice (Oral Squamous Cell Carcinoma) | Not specified | Not specified | Significant inhibition of tumor growth and neovascularization.[5] | |

Key Signaling Pathways Modulated by PHPS1

PHPS1 primarily exerts its effects by inhibiting the Shp2 phosphatase, which is a critical node in multiple signaling pathways. The primary mechanism involves the downregulation of the Ras/ERK pathway.





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